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molecular formula C8H16O4 B8355976 2-(2-(Methoxymethyl)-1,3-dioxan-2-yl)ethanol

2-(2-(Methoxymethyl)-1,3-dioxan-2-yl)ethanol

Cat. No. B8355976
M. Wt: 176.21 g/mol
InChI Key: ODQQNSUXMXRLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

The same procedure as in the steps (8a) and (8b) of Example 8 was repeated using methyl 4-methoxyacetoacetate to obtain the title compound (4.5 g, total yield: 34%) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([CH2:10][CH2:11][OH:12])[O:9][CH2:8][CH2:7][CH2:6][O:5]1)CC.[CH3:13][O:14]CC(=O)CC(OC)=O>>[CH3:13][O:14][CH2:1][C:4]1([CH2:10][CH2:11][OH:12])[O:5][CH2:6][CH2:7][CH2:8][O:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1(OCCCO1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(CC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCC1(OCCCO1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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